Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

Catalog No.
S915101
CAS No.
27594-60-1
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydroch...

CAS Number

27594-60-1

Product Name

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride

IUPAC Name

methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H

InChI Key

KFXVCIDFAVIORN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) is an analytical reference standard that is structurally similar to known stimulants. This product is intended for research and forensic applications.

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (CAS 27594-60-1) is a high-purity crystalline analytical reference standard and synthetic building block. Structurally characterized by a pyrrolidine ring and a methyl ester moiety, this compound is supplied as a stable hydrochloride salt to maximize handling reliability. For procurement professionals and laboratory managers, its most critical baseline properties include its validated high solubility in polar solvents (30 mg/mL in ethanol, 25 mg/mL in DMSO) and its extended shelf life of up to 1825 days when stored at -20°C . These attributes ensure batch-to-batch reproducibility, making it an indispensable standard for forensic mass spectrometry and a reliable precursor for the synthesis of N-substituted alpha-phenylaminoacetic acid derivatives[1].

Substituting this specific hydrochloride salt with its free base, free acid precursor, or close structural analogs like methylphenidate (the piperidine equivalent) introduces severe operational and analytical risks. In forensic and toxicological workflows, the exact 5-membered pyrrolidine ring and methyl ester configuration are required to generate the specific 70eV electron ionization (EI) mass spectral fragmentation patterns necessary for legally defensible identification; substituting a piperidine analog results in mismatched retention times and m/z ratios . Furthermore, attempting to procure the free base instead of the hydrochloride salt drastically reduces aqueous solubility (failing to meet the 10 mg/mL PBS benchmark) and compromises long-term stability, leading to rapid degradation, inconsistent dosing in biological assays, and frequent, costly standard replacement[1].

Aqueous and Buffer Solubility for Assay Preparation

The hydrochloride salt of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate demonstrates highly reliable dissolution metrics, achieving 10 mg/mL in PBS (pH 7.2) and 30 mg/mL in ethanol . In contrast, the un-ionized free base form exhibits poor aqueous solubility (typically <1 mg/mL in neutral buffers) and is prone to phase separation or oiling out. This quantitative advantage in hydrophilicity ensures that stock solutions remain homogeneous without the need for excessive surfactant or co-solvent use.

Evidence DimensionBuffer Solubility (PBS, pH 7.2)
Target Compound Data10 mg/mL
Comparator Or BaselineFree base form (<1 mg/mL, estimated)
Quantified Difference>10-fold increase in aqueous buffer solubility
ConditionsPBS (pH 7.2) at standard room temperature preparation

High buffer solubility is critical for preparing reproducible standard curves and dosing solutions in toxicological and pharmacological assays.

Long-Term Storage Stability and Shelf Life

Procurement of the crystalline hydrochloride salt guarantees an extended operational shelf life of 1825 days (5 years) when stored at -20°C [1]. The free base form of such alpha-amino esters is notoriously susceptible to ambient oxidation and spontaneous hydrolysis, often degrading significantly within 3 to 6 months. The stabilization provided by the hydrochloride matrix preserves the >98% purity required for analytical reference standards over multi-year testing cycles.

Evidence DimensionValidated Shelf Life
Target Compound Data1825 days at -20°C
Comparator Or BaselineFree base form (<180 days under standard storage)
Quantified Difference~10x extension in usable shelf life
ConditionsStored as a neat crystalline solid at -20°C

A 5-year shelf life drastically reduces the frequency of re-procurement and re-validation of analytical standards in certified laboratories.

Polar Aprotic Solvent Compatibility for High-Concentration Stocks

For high-throughput screening and synthetic applications, the compound achieves a solubility of 25 mg/mL in both Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) . This allows for the generation of highly concentrated stock solutions. Attempting to utilize the free acid precursor (2-phenyl-2-(pyrrolidin-1-yl)acetic acid) often results in altered solvation dynamics and requires pH adjustments to achieve similar molarities in standard assay solvents.

Evidence DimensionSolubility in DMSO/DMF
Target Compound Data25 mg/mL
Comparator Or BaselineFree acid precursor (variable, pH-dependent solubility)
Quantified DifferenceGuaranteed 25 mg/mL baseline in neat polar aprotic solvents
ConditionsNeat DMSO and DMF at room temperature

Reliable high-concentration stock preparation in DMSO is essential for automated liquid handling systems and high-throughput screening workflows.

Mass Spectrometric Specificity vs. Piperidine Analogs

In forensic GC-MS workflows, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride produces a distinct 70eV electron ionization (EI) mass spectral fragmentation pattern driven by its 5-membered pyrrolidine ring . If a laboratory attempts to use the 6-membered piperidine analog (methylphenidate) as a surrogate standard, the resulting m/z fragments and chromatographic retention times will fundamentally mismatch the target analyte. Procurement of the exact pyrrolidine standard is therefore an absolute requirement for unambiguous identification.

Evidence Dimension70eV EI Mass Spectral Fragmentation
Target Compound DataUnique pyrrolidine-derived m/z signature
Comparator Or BaselineMethylphenidate (piperidine-derived m/z signature)
Quantified DifferenceComplete divergence in primary amine fragmentation pathways
Conditions70eV Electron Ionization GC-MS

Legally defensible forensic toxicology requires exact structural reference materials to prevent false positives and ensure accurate quantification.

Forensic Toxicology and GC-MS/LC-MS Calibration

Driven by its unique 70eV EI mass spectral fragmentation pattern and high purity, this compound is perfectly suited as an analytical reference standard for forensic laboratories. It allows for the precise identification and quantification of pyrrolidine-based stimulant analogs in complex biological matrices, avoiding the retention time mismatches that occur when using piperidine-based surrogates .

High-Throughput Pharmacological Screening

Leveraging its excellent solubility profile (25 mg/mL in DMSO and 10 mg/mL in PBS), the hydrochloride salt is ideal for preparing high-concentration stock solutions and serial dilutions. This makes it a highly reliable substrate for automated liquid handling systems in in vitro receptor binding assays and metabolic stability studies .

Synthesis of N-Substituted Alpha-Phenylaminoacetic Acids

As a stable, crystalline methyl ester, this compound serves as an excellent protected intermediate for downstream organic synthesis. Its 1825-day shelf life ensures that synthetic chemists have a reliable, degradation-free precursor for transesterification or amidation reactions aimed at developing novel therapeutic agents [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.1026065 Da

Monoisotopic Mass

255.1026065 Da

Heavy Atom Count

17

UNII

TE48W7J3CK

Dates

Last modified: 04-14-2024

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